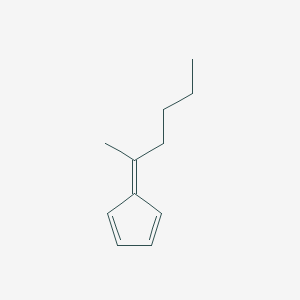

6-(Methyl)-6-(n-butyl)fulvene

Description

6-(Methyl)-6-(n-butyl)fulvene is a 6,6-disubstituted fulvene derivative with a methyl and n-butyl group at the C6 position of the fulvene core (cyclopentadienylidene system). Fulvenes are characterized by a conjugated diene system with an exocyclic double bond, making them highly reactive in cycloadditions, electrophilic substitutions, and coordination chemistry .

Synthesis: Based on methods for similar compounds (e.g., 6-methyl-6-phenylfulvene), 6-(methyl)-6-(n-butyl)fulvene can be synthesized via the acid-catalyzed condensation of cyclopentadiene with a ketone precursor—in this case, methyl n-butyl ketone (2-hexanone) . The reaction typically proceeds under superacidic conditions, yielding 6,6-disubstituted fulvenes with tailored substituent effects.

Properties

CAS No. |

61039-45-0 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

5-hexan-2-ylidenecyclopenta-1,3-diene |

InChI |

InChI=1S/C11H16/c1-3-4-7-10(2)11-8-5-6-9-11/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

CJVKBBJZQUKURJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C1C=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Planarity and Charge Distribution

- 6-Methyl-6-phenylfulvene (CAS 14311-05-8) : The phenyl group introduces resonance effects, reducing coplanarity between the aryl ring and fulvene core compared to alkyl substituents. This results in localized charge distribution, as observed in X-ray crystallography .

- 6,6-Diphenylfulvene : The bulkier phenyl groups further distort the fulvene ring, creating steric hindrance and reducing reactivity in electrophilic additions .

- 6-(Chloromethyl)-6-methylfulvene : The electron-withdrawing Cl atom enhances electrophilicity at the exocyclic double bond, enabling diverse reactivity modes such as aldol condensations and [6+2] cycloadditions .

- 6-(Methyl)-6-(n-butyl)fulvene: The n-butyl group, being an electron-donating alkyl substituent, increases electron density at the fulvene core.

Key Data Table

*Calculated based on analogous compounds.

Electrophilic and Cycloaddition Reactions

- 6-(Chloromethyl)-6-methylfulvene : Exhibits unprecedented aldol condensations at the CH₂Cl group and [6+2] cycloadditions due to its dual electrophilic/nucleophilic sites .

- 6-(1',1'-Diethylmethyl)fulvene : Participates in [m+n] cycloadditions with electron-deficient heptafulvenes, showing high regioselectivity influenced by steric and electronic effects .

- 6-(Methyl)-6-(n-butyl)fulvene : Expected to undergo similar cycloadditions but with altered regioselectivity due to the n-butyl group’s electron-donating nature and steric profile.

Coordination Chemistry

- 6-(Dimethylamino)-6-methylfulvene: Forms metallacyclic cationic complexes (e.g., with Zr, Ti) for Ziegler-Natta catalysts. The dimethylamino group enhances ligand-metal electron donation .

- 6-(Methyl)-6-(n-butyl)fulvene: The n-butyl group may reduce coordination efficiency compared to smaller substituents (e.g., methyl), but its lipophilicity could improve solubility in nonpolar catalytic systems.

Spectroscopic and Physical Properties

- IR Spectroscopy : Alkyl-substituted fulvenes (e.g., 6-methyl-6-hydroxymethylfulvene) show characteristic C-H stretching (2850–2950 cm⁻¹) and conjugated double bond vibrations (1600–1650 cm⁻¹) .

- NMR Analysis : In 6,6-disubstituted fulvenium ions, substituents like cyclopropyl or adamantyl significantly alter ¹H and ¹³C chemical shifts due to charge delocalization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.